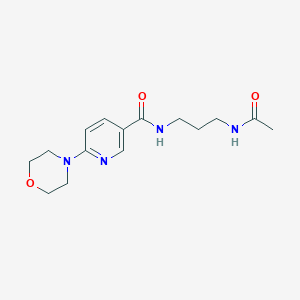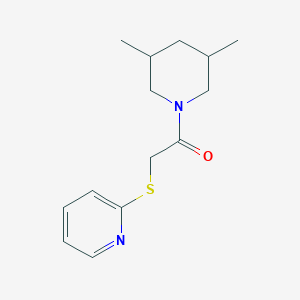![molecular formula C18H20ClNO3S B7498312 N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in the field of medicine. This compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide acts as a potent cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in the analgesic and anti-inflammatory effects observed with this compound.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide are primarily mediated through its interaction with the CB1 and CB2 cannabinoid receptors. This interaction leads to the activation of various signaling pathways, resulting in the modulation of pain perception and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide in lab experiments include its potent analgesic and anti-inflammatory properties, as well as its ability to selectively activate cannabinoid receptors. However, limitations include the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For research on N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide include further studies on its potential therapeutic applications, as well as investigations into its pharmacokinetics and toxicology. Additionally, the development of more selective cannabinoid receptor agonists may lead to improved therapeutic efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide involves the reaction of 4-chlorobenzyl chloride with 3-phenylpropanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfonyl chloride to yield the final product.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide has been extensively studied for its potential therapeutic applications in the field of medicine. Studies have shown that this compound exhibits potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various medical conditions such as chronic pain, neuropathic pain, and inflammatory disorders.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-17-10-8-16(9-11-17)13-20-18(21)14-24(22,23)12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMFLMHWSMDNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)
![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)

![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)
